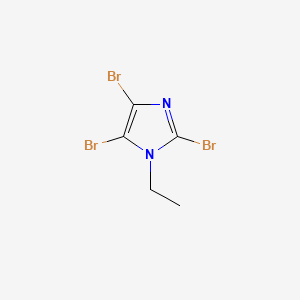

2,4,5-Tribromo-1-ethyl-1H-imidazole

概要

説明

2,4,5-Tribromo-1-ethyl-1H-imidazole: is a halogenated imidazole derivative characterized by the presence of three bromine atoms and an ethyl group attached to the imidazole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tribromo-1-ethyl-1H-imidazole typically involves the bromination of 1-ethyl-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired substitution pattern on the imidazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 2,4,5-Tribromo-1-ethyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

科学的研究の応用

Chemistry: 2,4,5-Tribromo-1-ethyl-1H-imidazole is used as a building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for the preparation of various functionalized imidazoles and other heterocyclic compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design and synthesis of novel drugs with antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

作用機序

The mechanism of action of 2,4,5-Tribromo-1-ethyl-1H-imidazole involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

類似化合物との比較

2,4,5-Tribromo-1-methyl-1H-imidazole: Similar structure with a methyl group instead of an ethyl group.

2,4,5-Trichloro-1-ethyl-1H-imidazole: Similar structure with chlorine atoms instead of bromine atoms.

2,4,5-Tribromoimidazole: Lacks the ethyl group, only has bromine substitutions.

Uniqueness: 2,4,5-Tribromo-1-ethyl-1H-imidazole is unique due to the presence of both the ethyl group and the three bromine atoms. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. The ethyl group can influence the compound’s solubility and reactivity, while the bromine atoms provide sites for further functionalization.

生物活性

2,4,5-Tribromo-1-ethyl-1H-imidazole (TBEI) is a halogenated imidazole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

TBEI features a five-membered heterocyclic ring with three bromine atoms and an ethyl group. The presence of bromine enhances its reactivity and biological activity compared to other imidazole derivatives. The compound can participate in nucleophilic substitution reactions and electrophilic aromatic substitutions due to the electron-withdrawing nature of the bromine substituents.

Biological Activity Overview

Research indicates that TBEI exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : TBEI has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves interference with bacterial cell wall synthesis .

- Anti-inflammatory Properties : TBEI derivatives have demonstrated anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases .

- Antitumor Activity : Preliminary studies indicate that TBEI may possess antitumor properties, although further investigation is required to elucidate its efficacy against specific cancer types.

The biological activity of TBEI can be attributed to several mechanisms:

- Enzyme Inhibition : TBEI interacts with various enzymes involved in metabolic pathways. For example, it has been noted to inhibit enzymes critical for bacterial survival, thereby enhancing its antimicrobial properties .

- Cellular Disruption : The halogenated structure of TBEI may disrupt cellular processes by forming complexes with biomolecules, altering enzyme activity, and influencing metabolic pathways.

Synthesis Methods

Various synthesis methods for TBEI have been documented:

- Bromination Reactions : The introduction of bromine atoms into the imidazole ring can be achieved through electrophilic bromination.

- Condensation Reactions : TBEI can be synthesized via condensation reactions involving sugar precursors and imidazole derivatives.

Comparative Analysis with Similar Compounds

The following table compares TBEI with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromoimidazole | One bromine substituent | Less reactive than tribrominated forms |

| 4-Bromo-1-methylimidazole | One bromine and one methyl group | Exhibits different biological activity |

| 2,4-Dibromoimidazole | Two bromine substituents | More soluble in water |

| 1-Ethylimidazole | No halogen substituents | Higher reactivity due to lack of halogens |

Uniqueness : The tri-brominated structure of TBEI enhances its reactivity and biological activity compared to other imidazoles.

Case Studies and Research Findings

Recent studies have highlighted various aspects of TBEI's biological activity:

- A study conducted by Alanthadka et al. demonstrated that TBEI could inhibit certain enzymes involved in bacterial cell wall synthesis, confirming its potential as an antimicrobial agent.

- Another investigation focused on the anti-inflammatory effects of TBEI derivatives, finding that they exhibited significant inhibition comparable to established anti-inflammatory drugs like Phenylbutazone .

特性

IUPAC Name |

2,4,5-tribromo-1-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br3N2/c1-2-10-4(7)3(6)9-5(10)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAQPRRSDSGAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953315 | |

| Record name | 2,4,5-Tribromo-1-ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31250-75-6 | |

| Record name | Imidazole, 2,4,5-tribromo-1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Tribromo-1-ethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。